![molecular formula C10H18N4O B4657659 N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B4657659.png)
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea
説明
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea, also known as S107, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been studied extensively for its ability to modulate calcium handling in cardiac cells, which could lead to improved treatments for heart disease. In
作用機序
The mechanism of action of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea involves its ability to modulate calcium handling in cardiac cells. Specifically, this compound has been shown to enhance the activity of the sarcoplasmic reticulum calcium ATPase (SERCA), which is responsible for the uptake of calcium into the sarcoplasmic reticulum. This results in improved calcium handling and improved cardiac function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to modulate calcium handling in cardiac cells. Specifically, this compound has been shown to improve calcium handling, resulting in improved cardiac function. Additionally, this compound has been shown to have anti-inflammatory effects, which may contribute to its therapeutic potential.
実験室実験の利点と制限
One of the advantages of using N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea in lab experiments is its specificity for cardiac cells. This allows for targeted studies of cardiac function and calcium handling. However, one limitation of using this compound is its potential toxicity, which must be carefully considered when designing experiments.
将来の方向性
There are several potential future directions for the study of N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea. One area of research could focus on the development of more potent and selective analogs of this compound, which could lead to improved therapeutic agents for the treatment of heart disease. Additionally, further studies could explore the potential of this compound for the treatment of other diseases that involve calcium dysregulation, such as neurodegenerative diseases. Finally, future studies could explore the potential of this compound for use in combination therapies with other drugs for the treatment of heart disease.
科学的研究の応用
N-(sec-butyl)-N'-[(1-methyl-1H-pyrazol-4-yl)methyl]urea has been extensively studied for its potential therapeutic applications in the treatment of heart disease. Specifically, this compound has been shown to improve calcium handling in cardiac cells, which is a critical process for proper heart function. This compound has been shown to improve cardiac function in animal models of heart disease, and has been proposed as a potential therapeutic agent for the treatment of heart failure.
特性
IUPAC Name |
1-butan-2-yl-3-[(1-methylpyrazol-4-yl)methyl]urea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O/c1-4-8(2)13-10(15)11-5-9-6-12-14(3)7-9/h6-8H,4-5H2,1-3H3,(H2,11,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUJXQYPMHYOAN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NCC1=CN(N=C1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。